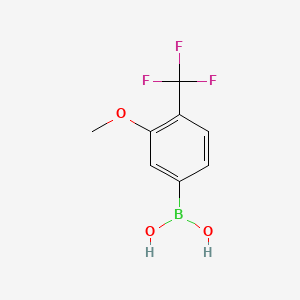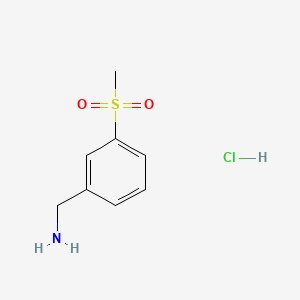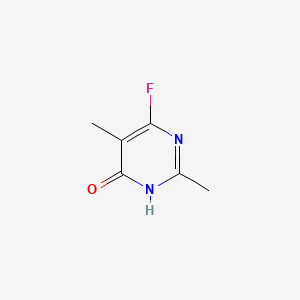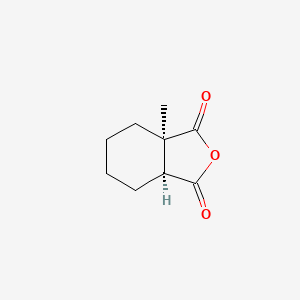
N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib is a chemical compound with the molecular formula C22H22N6O3 and a molecular weight of 418.46 g/mol . It is also known by its chemical name, 2-Methoxy-N4,N4-dimethyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine . This compound is an impurity of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) .
准备方法
化学反应分析
N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and specific solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used but typically include various substituted derivatives of the original compound .
科学研究应用
N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib is primarily used in scientific research as an impurity standard for the analytical method development, method validation, and quality control of Osimertinib . It is used in the pharmaceutical industry to ensure the purity and quality of Osimertinib during its production and formulation .
In addition to its use as an impurity standard, this compound can also be used in research studies to investigate the chemical properties and reactivity of related compounds. It serves as a valuable tool for understanding the behavior of similar compounds under various conditions and can aid in the development of new pharmaceuticals and chemical entities .
作用机制
its structure suggests that it may interact with molecular targets similar to those of Osimertinib, such as the epidermal growth factor receptor (EGFR) tyrosine kinase .
Osimertinib exerts its effects by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity and preventing downstream signaling pathways involved in cell proliferation and survival . It is possible that N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib may exhibit similar interactions, although its specific effects and potency would likely differ due to structural differences .
相似化合物的比较
N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib is similar to other impurities and analogs of Osimertinib, such as:
Osimertinib Impurity A: C27H31N7O2, molecular weight 485.6 g/mol.
Osimertinib Impurity G: C25H26N6O2, molecular weight 442.5 g/mol.
Osimertinib Impurity I: C22H24N6O, molecular weight 388.5 g/mol.
These compounds share structural similarities with N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib but differ in specific functional groups and molecular weights . The uniqueness of N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib lies in its specific combination of functional groups, which may result in distinct chemical properties and reactivity compared to other impurities .
属性
CAS 编号 |
1820891-36-8 |
|---|---|
分子式 |
C22H22N6O3 |
分子量 |
418.457 |
IUPAC 名称 |
2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25) |
InChI 键 |
ATPTZNLODHWRSW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-] |
同义词 |
5-Methoxy-N1,N1-dimethyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-, 1,4-Benzenediamine_x000B_ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one](/img/structure/B580222.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)

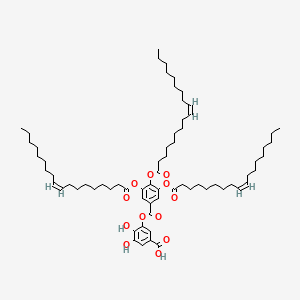
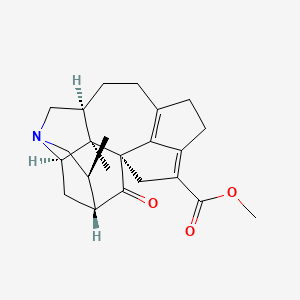
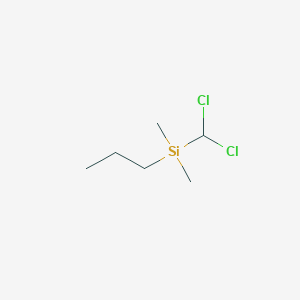
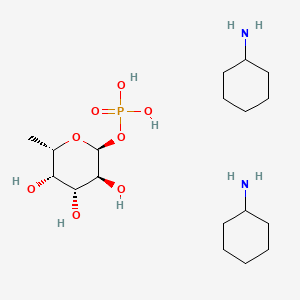
![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)
![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)
